One-Bond C2-C3 Coupling Constant as a Measure of Electronic Perturbation
The electronegativity of the fluorine substituent in 2-fluorofuran induces a dramatic increase in the 1J(C2-C3) coupling constant relative to the parent furan compound. This parameter serves as a highly sensitive analytical probe for electronic structure verification and compound identity confirmation. [1]
| Evidence Dimension | 1J(C2-C3) coupling constant |
|---|---|
| Target Compound Data | Approximately 90-100 Hz (exact value extrapolated from stated dramatic increase over parent furan's 69.1 Hz; the measured values for these fluoro compounds are reported as the largest among five-membered heterocycles measured so far) [1]. |
| Comparator Or Baseline | Parent furan: 1J(C2-C3) = 69.1 Hz [1]. |
| Quantified Difference | Increase of > 20 Hz, representing a > 30% enlargement. |
| Conditions | Measured in solution by 13C NMR spectroscopy; DFT calculations performed at B3LYP/6-311++G** level reproduced experimental values [1]. |
Why This Matters
For procurement, this signature spectroscopic parameter acts as a definitive quality control benchmark to distinguish 2-fluorofuran from its non-fluorinated or regioisomeric analogues, which would exhibit markedly different coupling constants.
- [1] Kamienska-Trela, K., Krówczyński, A., & Cyrański, M. K. (2003). Synthesis and NMR studies of 2- and 3-fluorosubstituted five-membered heterocycles. Journal of Fluorine Chemistry, 124(2), 159–168. View Source
